![molecular formula C8F12S B13423858 1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene CAS No. 39091-73-1](/img/structure/B13423858.png)
1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[210]pent-2-ene is a unique organosulfur compound characterized by its bicyclic structure and the presence of multiple trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with sulfur-containing reagents under controlled temperature and pressure conditions. The reaction often requires the use of catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.
化学反应分析
Types of Reactions
1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene involves its interaction with molecular targets through its trifluoromethyl groups and sulfur atom. These interactions can affect the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic or electrophilic attacks, depending on the reaction conditions.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrakis(trifluoromethyl)-5-azabicyclo[2.1.0]pent-2-ene
- 1,2,3,4-Tetrakis(trifluoromethyl)-5-oxabicyclo[2.1.0]pent-2-ene
Uniqueness
1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical properties compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur’s reactivity is advantageous.
属性
CAS 编号 |
39091-73-1 |
|---|---|
分子式 |
C8F12S |
分子量 |
356.13 g/mol |
IUPAC 名称 |
1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C8F12S/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)3(1,21-4)7(15,16)17 |
InChI 键 |
KJBUGUZZNRVQCZ-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C2(C1(S2)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


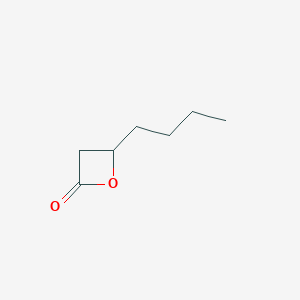
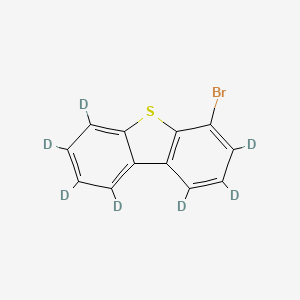
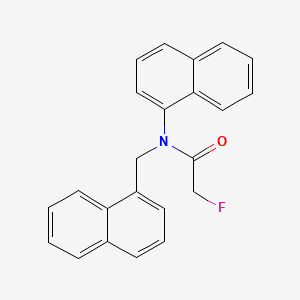
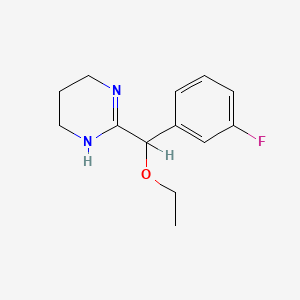
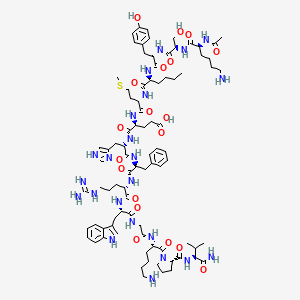
![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)
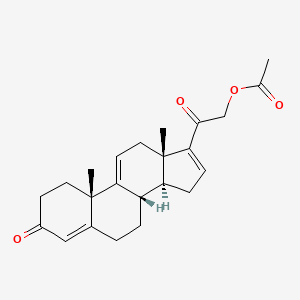
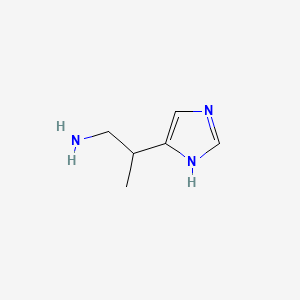
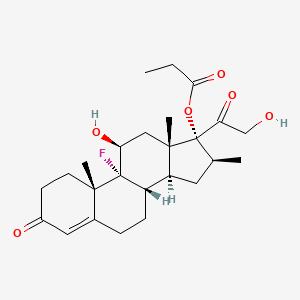

![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)

